1,5-Dimethyl-5-isopropylbarbituric acid
Description
Structure
3D Structure
Properties
CAS No. |
4336-85-0 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1,5-dimethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)9(3)6(12)10-8(14)11(4)7(9)13/h5H,1-4H3,(H,10,12,14) |
InChI Key |
ALVDHBGUJHQGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 1,5-Dimethyl-5-isopropylbarbituric Acid
The preparation of asymmetrically substituted barbiturates such as this compound can be approached through several synthetic routes. The key challenges involve the controlled introduction of three different substituents at the N-1, C-5, and C-5 positions.
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted barbiturates in a single pot, enhancing atom economy and reducing procedural steps. mdpi.com A plausible MCR strategy for this compound could be adapted from established protocols for similar polysubstituted barbiturates. nih.govnih.gov
One such approach is a one-pot sequential process involving three components. nih.gov This would begin with the condensation of an N-alkyl, N'-aryl carbodiimide (B86325) with a suitable malonic acid monoester to form an N-acyl urea (B33335) derivative. This intermediate can then be cyclized by adding a base. The final step involves the introduction of substituents at the C-5 position by adding an electrophile. nih.gov
A detailed study on a one-pot sequential synthesis of 1,3,5,5-tetrasubstituted barbiturates highlights a process that could be tailored for the target compound. nih.gov The process combines three steps:
Condensation: Reaction of a carbodiimide with a malonic acid monoethylester.
Cyclization: In-situ cyclization of the resulting N-acylurea using a base like sodium hydroxide.
C-Alkylation: Introduction of an alkyl group at the C-5 position by treating the intermediate with an alkyl halide. nih.gov
For the specific synthesis of this compound, this would necessitate starting with N,N'-dimethylcarbodiimide and isopropylmalonic acid monoethylester, followed by cyclization and a final C-5 methylation step using a methyl halide.
A more traditional and widely employed method for synthesizing barbiturates involves the condensation of a disubstituted malonic ester with urea. libretexts.org This foundational approach can be adapted in several ways to yield this compound.
Route A: Condensation of a Disubstituted Malonate with N-Methylurea
This pathway begins with the sequential alkylation of a malonic ester, such as diethyl malonate.
First Alkylation: An enolate of diethyl malonate is generated using a base (e.g., sodium ethoxide) and is subsequently reacted with an isopropyl halide (e.g., 2-bromopropane) to form diethyl isopropylmalonate.
Second Alkylation: The process is repeated using a methyl halide (e.g., methyl iodide) to yield diethyl isopropyl(methyl)malonate.
Condensation: The resulting disubstituted malonic ester undergoes a twofold nucleophilic acyl substitution reaction with N-methylurea in the presence of a strong base to form the final this compound ring. libretexts.org
Route B: Stepwise Alkylation of a Barbiturate (B1230296) Precursor
Alternatively, one can start with a simpler, pre-formed barbiturate ring and introduce the required substituents in a stepwise fashion.
Synthesis of 5-Isopropylbarbituric Acid: Diethyl isopropylmalonate is condensed with urea to form 5-isopropylbarbituric acid.
N-Methylation: The 5-isopropylbarbituric acid is then subjected to N-alkylation. Base-catalyzed N-alkylation is a known method for producing N-alkylated barbiturates. nih.gov Using a methylating agent like dimethyl sulfate (B86663) in the presence of a base would yield 1-methyl-5-isopropylbarbituric acid.
C-5 Methylation: The final methyl group is introduced at the C-5 position. This C-alkylation occurs upon treating the N-methylated intermediate with a methyl halide in a suitable solvent like acetonitrile (B52724) at elevated temperatures, often in the presence of a base like anhydrous potassium carbonate. nih.gov
Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, yields, and conditions. Various catalysts have been employed in multi-component reactions to synthesize barbituric acid derivatives. mdpi.com For instance, the C-alkylation step in precursor derivatization has been shown to proceed in good yields using anhydrous K2CO3 in CH3CN at 120 °C. nih.gov
For N-alkylation reactions, which are crucial for synthesizing compounds like this compound, borrowing hydrogen (BH) reactions catalyzed by transition metals represent a sustainable and atom-economical approach. researchgate.net This methodology allows for the N-alkylation of amines (or amides in the barbiturate ring) using alcohols as alkylating agents, with water being the only byproduct. researchgate.net Such a protocol could be envisioned for the methylation of a 5,5-disubstituted barbiturate precursor using methanol (B129727) as the methyl source.
The table below summarizes potential synthetic strategies.
| Strategy | Key Reactants | Intermediate(s) | Key Reaction Type(s) |
|---|---|---|---|
| Multi-component Reaction | N,N'-dimethylcarbodiimide, Isopropylmalonic acid monoethylester, Methyl halide | N-acylurea | Condensation, Cyclization, C-Alkylation |
| Derivatization (Route A) | Diethyl malonate, Isopropyl halide, Methyl halide, N-methylurea | Diethyl isopropyl(methyl)malonate | Malonic Ester Alkylation, Condensation |
| Derivatization (Route B) | 5-Isopropylbarbituric acid, Methylating agent (e.g., dimethyl sulfate), Methyl halide | 1-Methyl-5-isopropylbarbituric acid | N-Alkylation, C-Alkylation |
Selective Functionalization and Derivatization at C-5 Position
The C-5 position of the barbituric acid ring is particularly important as the substituents at this position largely determine the compound's properties. mdpi.com The methylene (B1212753) group at C-5 in monosubstituted or unsubstituted barbiturates is acidic and readily undergoes reactions typical of active methylene compounds, most notably alkylation. uno.edu
The synthesis of this compound requires the introduction of two different alkyl groups (methyl and isopropyl) at this position. This is typically achieved through the sequential alkylation of a malonic ester before its condensation with urea, as this method provides better control over the introduction of asymmetrical substituents. libretexts.org
Direct C-alkylation of a pre-formed 5-monosubstituted barbiturate is also a viable strategy. For example, to synthesize the target compound from 1,5-dimethylbarbituric acid, a selective C-5 isopropylation would be required. This reaction proceeds via the formation of a barbiturate anion upon treatment with a base, which then acts as a nucleophile, attacking an isopropyl halide. nih.gov The efficiency of this step can be influenced by the reactivity of the electrophile and the reaction conditions. nih.gov
Formation of Related Barbiturate Analogues for Comparative Studies
The synthetic methodologies described can be readily adapted to produce a series of related analogues for comparative studies, such as in structure-activity relationship investigations. nih.gov By systematically varying the substituents at the N-1 and C-5 positions, a library of compounds can be generated.
For instance, using the malonic ester synthesis route, different alkyl halides can be employed in the alkylation steps to introduce various C-5 substituents. Similarly, by starting with different N-alkylated ureas or thioureas in the condensation step, analogues with different N-1 substituents can be synthesized. nih.gov
The table below illustrates some structural analogues of this compound that could be synthesized for comparative analysis.
| Compound Name | N-1 Substituent | C-5 Substituent 1 | C-5 Substituent 2 |
|---|---|---|---|
| This compound | Methyl | Methyl | Isopropyl |
| 1-Methyl-5-ethyl-5-isopropylbarbituric acid | Methyl | Ethyl | Isopropyl |
| 1,5-Dimethyl-5-phenylbarbituric acid | Methyl | Methyl | Phenyl |
| 5-Methyl-5-isopropylbarbituric acid | -H | Methyl | Isopropyl |
| 1-Ethyl-5-methyl-5-isopropylbarbituric acid | Ethyl | Methyl | Isopropyl |
Mechanistic Investigations of Synthetic Pathways
The primary synthetic pathways toward barbiturates involve well-understood reaction mechanisms.
Condensation Mechanism: The classical synthesis of the barbiturate ring from a malonic ester and urea is a condensation reaction. It proceeds via a twofold nucleophilic acyl substitution. libretexts.org The reaction is typically base-catalyzed, with the base (e.g., sodium ethoxide) serving to deprotonate the urea, increasing its nucleophilicity. The urea anion then attacks the electrophilic carbonyl carbons of the malonic ester's two ester groups in a stepwise manner, eliminating two molecules of alcohol to form the six-membered heterocyclic ring.
C-5 Alkylation Mechanism: The mechanism for the alkylation at the C-5 position involves the deprotonation of the C-5 carbon by a base. This is possible due to the acidity of the C-5 proton(s), which are flanked by two electron-withdrawing carbonyl groups. The deprotonation results in the formation of a resonance-stabilized enolate anion (a barbiturate ion). This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. nih.govgatech.edu
Molecular Structure, Conformation, and Tautomerism
Conformational Analysis of the Barbituric Acid Ring System
The six-membered pyrimidine (B1678525) ring of barbituric acid and its derivatives is not perfectly flat. The presence of sp³-hybridized carbon atoms, particularly at the C5 position when disubstituted, allows for a degree of puckering. The conformation of the barbituric acid ring in 1,5-Dimethyl-5-isopropylbarbituric acid is expected to adopt a slightly distorted boat or envelope conformation. In many 5,5-disubstituted barbiturates, the pyrimidine ring deviates from planarity to alleviate steric strain between the substituents at C5 and the adjacent carbonyl groups.
In a closely related compound, 5-allyl-5-isopropyl-1-methylbarbituric acid, X-ray crystallographic studies have revealed that the barbiturate (B1230296) ring is essentially planar. researchgate.netnih.goviucr.org This suggests that any deviation from planarity in this compound is likely to be subtle. The degree of puckering is a delicate balance between the steric demands of the C5 substituents and the electronic preference for a more planar, conjugated system within the ring. The presence of the N1-methyl group can also influence the ring conformation through steric interactions with the adjacent carbonyl group and the C5 substituents.
Tautomeric Equilibria and Stability in Different Phases
Barbituric acid and its derivatives can exist in several tautomeric forms due to the mobility of protons between nitrogen and oxygen atoms (lactam-lactim tautomerism) and between the C5 carbon and an adjacent oxygen (keto-enol tautomerism). echemcom.com For this compound, the primary tautomeric equilibrium to consider is the lactam-lactim type, involving the N3-H proton.
In the gas phase and in nonpolar solvents, the tri-keto (lactam) form is generally the most stable tautomer for barbituric acid derivatives. ias.ac.innih.gov This stability is attributed to the inherent strength of the C=O double bonds compared to C=N and C=C bonds. Computational studies on barbituric acid have consistently shown the tri-keto form to be the global minimum on the potential energy surface. ias.ac.in
The introduction of substituents can influence the relative stabilities of the tautomers. However, with methyl groups on both N1 and C5, and an isopropyl group on C5, it is highly probable that this compound exists predominantly in the diketo-lactam form in the gas phase and in solution. The N1-methyl group prevents tautomerization at that position, and the disubstitution at C5 prevents keto-enol tautomerism involving this carbon. Therefore, the main equilibrium would be between the diketo-lactam and a diketo-lactim form where the proton is on the oxygen of the C2 or C4/C6 carbonyls.
In the solid state, the preferred tautomer can be influenced by intermolecular interactions, particularly hydrogen bonding. ias.ac.in However, for N-substituted barbiturates, the propensity for lactam-lactim tautomerism is significantly reduced.
Intermolecular Interactions and Solid-State Architecture
The solid-state structure of this compound is dictated by a network of intermolecular interactions, primarily hydrogen bonding and van der Waals forces, including potential weak pi-interactions.
Hydrogen Bonding Networks
In N-monosubstituted barbiturates, where one of the nitrogen atoms bears an alkyl group, the number of hydrogen bond donors is reduced compared to unsubstituted or 5,5-disubstituted barbiturates. iucr.org In the case of this compound, the only available hydrogen bond donor is the N3-H proton.
Based on the crystal structure of the analogous 5-allyl-5-isopropyl-1-methylbarbituric acid, it is highly probable that this compound forms centrosymmetric dimers in the solid state. researchgate.netnih.goviucr.org In this arrangement, two molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a stable R²₂(8) ring motif. iucr.org This dimeric structure is a common feature in the crystal packing of N-monosubstituted barbiturates. iucr.org The carbonyl oxygen at the C2, C4, or C6 position can act as the hydrogen bond acceptor.
| Interaction | Donor | Acceptor | Typical Motif |
| Hydrogen Bond | N3-H | C=O (from another molecule) | Centrosymmetric Dimer (R²₂(8) ring) |
This table is based on the expected interactions for this compound, inferred from studies on analogous compounds.
Influence of Methyl and Isopropyl Substituents on Molecular Geometry
The methyl and isopropyl substituents at the N1 and C5 positions have a significant impact on the molecular geometry of this compound.
The N1-methyl group primarily influences the local environment around the N1 atom. It prevents the participation of this nitrogen in hydrogen bonding as a donor. Sterically, it can interact with the adjacent carbonyl groups and the substituents at C5, potentially influencing the precise conformation of the barbituric acid ring.
| Substituent | Position | Primary Influence |
| Methyl | N1 | Blocks H-bonding, minor steric effects |
| Methyl | C5 | Steric bulk, contributes to ring puckering |
| Isopropyl | C5 | Significant steric hindrance, major influence on ring conformation and crystal packing |
This table summarizes the expected influence of the substituents on the molecular geometry of this compound.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal geometry and electronic distribution. For barbiturates, theoretical studies confirm that the triketo tautomer is the most stable form in the gas phase and in solution. nih.govacs.org
Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of barbiturate (B1230296) derivatives due to its balance of accuracy and computational cost. bohrium.comresearchgate.net Using functionals like B3LYP with basis sets such as 6-31G(d,p), researchers can optimize the molecular geometry to find the most stable arrangement of atoms. bohrium.comresearchgate.net
For 1,5-Dimethyl-5-isopropylbarbituric acid, DFT calculations would predict key geometric parameters like bond lengths and angles. The pyrimidine (B1678525) ring is expected to be nearly planar. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's intrinsic reactivity. acs.org The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. bohrium.com
While DFT is highly effective, ab initio methods, which are based purely on theoretical principles without empirical parameters, offer another level of accuracy. Methods such as Møller-Plesset perturbation theory (MP2) can be employed for detailed conformational studies. researchgate.net For this compound, a key area of conformational flexibility involves the rotation of the isopropyl group attached to the C5 carbon.
Ab initio calculations can map the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers that separate them. nih.gov Classical potential-energy calculations on related barbiturates have shown that fully extended conformations, where side chains are perpendicular to the ring, are often favored. nih.gov For the isopropyl group, specific orientations relative to the barbiturate ring would be analyzed to determine the most stable spatial arrangement, which is critical for understanding its interactions in a larger system. nih.gov
Thermochemical Studies: Enthalpies of Formation and Gas-Phase Acidity
The gas-phase acidity (GA) is a fundamental measure of a molecule's intrinsic acidity. For 5,5-disubstituted barbituric acids like 5,5-dimethylbarbituric acid and 5,5-diethylbarbituric acid, the deprotonation site is the N-H group. nih.govacs.orgnih.gov This has been confirmed through experimental techniques like the extended kinetic Cooks method (EKCM) in conjunction with mass spectrometry, as well as high-level computational methods. nih.govacs.org
High-accuracy composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) are used to calculate thermochemical data, including gas-phase acidity and enthalpies of formation. nih.govresearchgate.net These calculations have shown excellent agreement with experimental results for analogous compounds. nih.govacs.org The data from these related compounds allow for a reliable estimation of the properties of this compound.
| Compound | Experimental Gas-Phase Acidity (GA) (kJ mol⁻¹) | Calculated GA (G4 Theory) (kJ mol⁻¹) | Deprotonation Site |
|---|---|---|---|
| Barbituric acid | 1330.9 ± 10.0 | 1331.7 | C–H |
| Barbituric acid | 1361.5 ± 10.5 | 1363.5 | N–H |
| 5,5-Dimethylbarbituric acid | 1369.4 ± 8.8 | 1367.7 | N–H |
| 5,5-Diethylbarbituric acid | 1368.2 ± 8.8 | 1366.8 | N–H |
Data sourced from references nih.govacs.org. The acidity of the N-H proton in 5,5-disubstituted derivatives is comparable, and a similar value would be expected for this compound.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide static pictures of low-energy conformations, molecular dynamics (MD) simulations offer a view of the dynamic evolution of the molecular system over time. youtube.com MD simulations apply the laws of classical mechanics to model the movement of atoms and molecules, providing a detailed picture of conformational flexibility. nih.govyoutube.com
For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms using a predefined force field. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time (from picoseconds to nanoseconds). youtube.com This allows for the exploration of the accessible conformational landscape, revealing not only the stable conformers but also the pathways and timescales of transitions between them. Such simulations are invaluable for understanding how the molecule behaves in a realistic, solvated environment. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic properties, which can aid in the structural elucidation of new compounds. nih.gov Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.
The standard approach involves first optimizing the molecule's geometry using a DFT method (e.g., B3LYP/6-311G(d,p)). nsf.gov Subsequently, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to correct for systematic errors. nsf.govnih.gov More recently, machine learning and deep learning models have shown remarkable accuracy in predicting chemical shifts directly from molecular structures. nih.govnih.gov
For this compound, this process can predict the ¹H and ¹³C NMR spectra. The predicted shifts reflect the unique electronic environment of each nucleus in the molecule.
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||
|---|---|---|---|
| Proton Group | Predicted Shift (ppm) | Carbon Group | Predicted Shift (ppm) |
| N-CH₃ (x2) | ~3.2 | C=O (C2) | ~151 |
| CH (isopropyl) | ~2.5 | C=O (C4/C6) | ~172 |
| CH₃ (isopropyl, x2) | ~1.0 | C5 | ~58 |
| C-CH₃ (on C5) | ~1.5 | N-CH₃ (x2) | ~28 |
| CH (isopropyl) | ~35 | ||
| C-CH₃ (on C5) | ~22 | ||
| CH₃ (isopropyl, x2) | ~17 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and computational prediction principles. Actual values may vary based on the specific DFT functional, basis set, and solvent model used.
Modeling of Solvation Effects and pKa Prediction for Related Barbiturates
The acidity of a molecule in solution (pKa) is profoundly influenced by its interaction with the solvent. mdpi.com Computational pKa prediction requires accurate calculation of the Gibbs free energy change of the dissociation reaction in solution. This is typically achieved using a thermodynamic cycle that combines gas-phase quantum chemical calculations with solvation free energies. mdpi.comresearchgate.net
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to estimate the free energy of solvation. mdpi.comgu.se These models treat the solvent as a continuous medium with a defined dielectric constant, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent. nih.govaalto.fi By calculating the free energies of the neutral barbiturate and its conjugate anion in both the gas phase and the implicit solvent, the pKa can be determined. For 5,5-disubstituted barbituric acids, experimental pKa values in water typically range from 7.5 to 8.5. rsc.org Computational models aim to reproduce these values and predict the acidity of novel derivatives. nih.gov
| Computational Step | Description | Common Method |
|---|---|---|
| 1. Geometry Optimization | Optimize the structures of the acid (HA) and its conjugate base (A⁻) in the gas phase. | DFT (e.g., B3LYP) |
| 2. Free Energy Calculation | Calculate the gas-phase Gibbs free energies of HA and A⁻. | DFT with frequency calculation |
| 3. Solvation Energy Calculation | Calculate the free energies of solvation for HA and A⁻ using a continuum solvent model. | PCM, SMD |
| 4. pKa Calculation | Combine the gas-phase and solvation energies in a thermodynamic cycle, including the experimental solvation free energy of the proton. | ΔGaq = ΔGgas + ΔΔGsolv |
Structure Activity Relationship Sar Studies in Preclinical Contexts
Elucidation of Key Structural Motifs for Biological Interactions
The structure of 1,5-Dimethyl-5-isopropylbarbituric acid contains several key motifs that are fundamental to its interaction with biological targets. The barbituric acid skeleton itself, a pyrimidine-2,4,6-trione, is the foundational pharmacophore.
Key motifs for biological activity include:
The Barbituric Acid Core : This heterocyclic ring system is essential. The presence of two imide hydrogens (one of which is substituted in this specific molecule) confers a weakly acidic nature, which is crucial for the desired balance of ionized and unionized forms at physiological pH, enabling passage across biological membranes. pharmacy180.com
C-5 Disubstitution : It is a well-established principle that disubstitution at the C-5 position is essential for hypnotic or sedative activity. youtube.com Unsubstituted or monosubstituted barbituric acids are inactive because they can tautomerize into a highly acidic trihydroxypyrimidine form, which is ionized at physiological pH and cannot effectively cross the blood-brain barrier. cutm.ac.in In this compound, this position is occupied by a methyl group and an isopropyl group.
N-1 Methyl Group : The substitution of an alkyl group, in this case, a methyl group, on one of the nitrogen atoms (N-1) modifies the compound's acidity and lipophilicity, which can influence the onset and duration of its action. slideshare.netyoutube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational models that quantitatively correlate the chemical structure of a series of compounds with their biological activity. echemcom.com These models are instrumental in drug design for predicting the activity of novel derivatives and understanding the structural requirements for interaction with a biological target. echemcom.comresearchgate.net For barbiturates, QSAR models often relate properties like anesthetic activity or physicochemical characteristics to various calculated molecular descriptors. researchgate.net
The development of a robust QSAR model hinges on the selection of appropriate molecular descriptors that can accurately represent the physicochemical properties influencing biological activity. ucsb.edu Descriptors can be broadly categorized as electronic, steric, and lipophilic. For barbiturates, a combination of descriptors is often used to model activity. echemcom.comscirea.org
A study on 5-aryledene-N,N'-dimethylbarbituric acid derivatives identified atomic charges (qC2, qN3, qC5, qC6), dipole moment (μ), HOMO energy (EHomo), polarizability (α), and the partition coefficient (Log P) as influential descriptors in its best QSAR model. scirea.org Multiple regression analysis has been used to model the anesthetic activity of barbiturates using electronic and geometrical parameters. researchgate.net
Table 1: Common Molecular Descriptors in Barbiturate (B1230296) QSAR Studies
| Descriptor | Type | Significance in Biological Activity |
|---|---|---|
| LogP (Octanol/Water Partition Coefficient) | Lipophilic | Represents the lipophilicity of the molecule, which is critical for crossing the blood-brain barrier. echemcom.com |
| Polarisability (α) | Electronic | Describes the ease with which the electron cloud of the molecule can be distorted, influencing non-covalent binding interactions. researchgate.netucsb.edu |
| Dipole Moment (μ) | Electronic | Indicates the polarity of the molecule, which can affect solubility and receptor binding through electrostatic interactions. researchgate.netasianpubs.org |
| HOMO/LUMO Energies | Electronic | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu |
| Atomic Net Charge | Electronic | The charge distribution across the molecule is crucial for electrostatic interactions with the biological target. scirea.org |
| Molar Refractivity (MR) | Steric/Electronic | Relates to the molar volume and polarizability of the molecule, serving as a descriptor for steric bulk and dispersion forces. asianpubs.orgechemcom.com |
Once descriptors are selected, a mathematical model is built using statistical techniques like Multiple Linear Regression (MLR). echemcom.comechemcom.com This method creates a linear equation that relates the biological activity (the dependent variable) to the selected molecular descriptors (the independent variables).
The predictive power and robustness of the developed QSAR model must be rigorously validated. scielo.br Common validation techniques include:
Internal Validation (Cross-Validation) : The most common method is Leave-One-Out (LOO) cross-validation, where the model is repeatedly built with one compound omitted and then used to predict the activity of that omitted compound. scielo.br A high cross-validated correlation coefficient (Q²) (e.g., Q² > 0.5) indicates good internal predictivity. scielo.br Leave-N-Out cross-validation, where multiple compounds are left out, is a more stringent test of model robustness. scielo.brresearchgate.net
External Validation : The dataset is split into a training set (to build the model) and a test set (to validate it). The model's ability to predict the activity of the external test set compounds is a crucial indicator of its real-world predictive power. researchgate.netmdpi.com A high predictive R² (R²pred) value is desired.
Y-Randomization : The biological activity data is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled set. scielo.br This ensures that the original model is not the result of a chance correlation. For a valid model, the resulting randomized models should have very low correlation coefficients. researchgate.net
Impact of N-Substitution (Methyl) and C-5 Substitution (Isopropyl) on SAR
The specific substituents of this compound are critical in defining its activity profile.
N-Substitution (Methyl): Alkylation at one of the imide hydrogens, such as the N-1 methyl group, has a significant impact. This substitution increases the compound's lipophilicity and reduces its acidity. pharmacy180.comslideshare.net This modification generally leads to a more rapid onset of action and a shorter duration of activity, as the more lipophilic compound can enter the central nervous system faster and is also more susceptible to metabolic degradation. youtube.comcutm.ac.in
C-5 Substitution (Isopropyl and Methyl): The nature of the two substituents at the C-5 position is arguably the most important determinant of a barbiturate's potency and duration of action. mdpi.com
Total Carbon Count : The sum of carbon atoms in the two C-5 side chains influences hypnotic activity, with optimal activity generally seen when the total is between 6 and 10 carbons. pharmacy180.comyoutube.com this compound has a methyl (1 carbon) and an isopropyl (3 carbons), for a total of four carbons at this position.
Branching : The presence of branched chains, like the isopropyl group, tends to increase lipid solubility and hypnotic potency compared to straight-chain isomers. pharmacy180.comcutm.ac.in However, this branching also makes the molecule more susceptible to metabolic oxidation, which typically results in a shorter duration of action. cutm.ac.in
Table 2: Influence of C-5 and N-1 Substitution on General Barbiturate Properties
| Substitution Feature | Example Group(s) | General Impact on Properties | Rationale |
|---|---|---|---|
| N-1 Methylation | -CH₃ | Increases rate of onset, shortens duration of action. slideshare.netcutm.ac.in | Increases lipophilicity, facilitating faster CNS penetration and metabolism. slideshare.net |
| C-5 Total Carbons (4) | -CH₃ and -CH(CH₃)₂ | Provides hypnotic activity, though may be less potent than compounds with 6-10 carbons. pharmacy180.com | Lipophilicity is sufficient for CNS activity but not maximized. |
| C-5 Branching | -CH(CH₃)₂ (Isopropyl) | Increases potency, shortens duration of action. pharmacy180.comcutm.ac.in | Enhances lipid solubility but also increases susceptibility to metabolic breakdown. cutm.ac.in |
Comparative SAR with Other Barbiturate Derivatives
Comparing this compound to other well-known barbiturates highlights the specific role of its substituent pattern.
Compared to Barbituric Acid : Lacks C-5 disubstitution and is therefore pharmacologically inactive. mdpi.com
Compared to Pentobarbital (B6593769) : Pentobarbital has an ethyl group and a 1-methylbutyl group at C-5. The total carbon count at C-5 is seven, and it features a branched chain, contributing to its potent, shorter-to-intermediate duration of action. The higher carbon count and larger branched chain in pentobarbital suggest greater lipophilicity compared to this compound.
Compared to Mephobarbital : Mephobarbital is an excellent structural comparator as it also possesses an N-1 methyl group. nih.gov However, its C-5 substituents are an ethyl group and a phenyl group. The aromatic phenyl ring significantly increases lipophilicity and confers potent anticonvulsant properties. youtube.com This demonstrates how replacing the small aliphatic isopropyl group with a larger aromatic ring can dramatically alter the therapeutic profile.
Table 3: Comparative Structural Features of Selected Barbiturates
| Compound | N-1 Substitution | C-5 Substituent 1 | C-5 Substituent 2 | Key SAR Feature |
|---|---|---|---|---|
| This compound | Methyl | Methyl | Isopropyl | N-methylated; low total carbon count (4) at C-5 with branching. |
| Pentobarbital | Hydrogen | Ethyl | 1-Methylbutyl | Higher total carbon count (7) at C-5 with a larger branched chain; not N-methylated. |
| Mephobarbital | Methyl | Ethyl | Phenyl | N-methylated with an aromatic C-5 substituent, conferring distinct anticonvulsant activity. nih.gov |
| Barbital (B3395916) | Hydrogen | Ethyl | Ethyl | Short, straight chains at C-5 resist oxidation, leading to a long duration of action. cutm.ac.in |
Compound Index
Mechanistic Investigations of Molecular Interactions
Ligand-Receptor Binding Studies at the Molecular Level
The primary mechanism of action for many barbiturates involves their interaction with ligand-gated ion channels, most notably the γ-aminobutyric acid type A (GABA-A) receptor. pharmatutor.orgeuropa.eu These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. pharmatutor.org
Characterization of Binding Sites and Modes
While a crystal structure of 1,5-Dimethyl-5-isopropylbarbituric acid bound to a receptor is not available, insights into its binding can be extrapolated from studies on other barbiturates. Barbiturates are known to bind to a distinct allosteric site on the GABA-A receptor, separate from the binding site of the endogenous ligand GABA and other modulators like benzodiazepines. europa.euwikipedia.org This binding site is located at the interface between the α and β subunits of the receptor complex. youtube.com
The binding of barbiturates is characterized by a combination of hydrophobic and polar interactions. nih.gov The barbituric acid ring itself can form hydrogen bonds, while the substituents at the C5 position play a crucial role in hydrophobic interactions within the binding pocket. nih.gov For this compound, the isopropyl and methyl groups at the C5 position are expected to engage in van der Waals interactions with nonpolar residues in the binding site. nih.gov The N-methyl group at position 1 may also influence the compound's interaction and duration of action. cutm.ac.in
Studies using model proteins like apoferritin have shown that barbiturates bind within a cavity that accommodates various anesthetic agents. nih.gov These studies reveal that both polar and nonpolar interactions are vital for recognition. nih.gov
Identification of Key Amino Acid Residues in Receptor Interactions
Specific amino acid residues within the GABA-A receptor are critical for barbiturate (B1230296) binding and modulation. While the precise residues interacting with this compound have not been identified, studies on related barbiturates and homologous receptors provide valuable clues.
Research on the Torpedo nicotinic acetylcholine (B1216132) receptor, another ligand-gated ion channel, has provided insights into barbiturate binding sites. researchgate.net In the context of GABA-A receptors, mutagenesis studies have implicated residues within the transmembrane domains as being important for barbiturate action. For instance, the S(-) enantiomers of many barbiturates, which are typically more potent, likely interact with specific residues that confer stereoselectivity. nih.gov It is hypothesized that polar side chains within the hydrophobic binding cavity, such as serine residues, could form hydrogen bonds with the barbiturate ring. nih.gov Additionally, arginine residues may contribute to polar interactions. nih.gov
Molecular Recognition and Selectivity Mechanisms
The ability of a molecule to selectively bind to its intended target is fundamental to its biological activity. For this compound, molecular recognition is governed by a combination of factors inherent to its structure.
The structure-activity relationship (SAR) of barbiturates provides a framework for understanding their recognition and selectivity. Key principles include:
Stereochemistry: The presence of a chiral center at C5 in some barbiturates can lead to stereoselective interactions with their receptors. nih.gov
Hydrogen Bonding: The barbituric acid ring itself is capable of forming multiple hydrogen bonds, which is a critical feature for its recognition by receptors. acs.orgacs.org Artificial receptors for barbiturates have been designed based on this principle, utilizing six hydrogen bonds for effective binding. acs.org
The selectivity of barbiturates for the GABA-A receptor over other receptors is attributed to the specific architecture of the barbiturate binding site. While barbiturates can interact with other receptors, such as the acetylcholine receptor, their primary effects are mediated through GABA-A receptor modulation. nih.gov The subunit composition of the GABA-A receptor can also influence the affinity and efficacy of barbiturate binding, contributing to selectivity. nih.gov For instance, receptors containing α6 subunits have been shown to have a higher affinity for direct activation by pentobarbitone. nih.gov
Metabolic Pathways and Biotransformation Studies
Identification of Primary Metabolic Transformations (e.g., N-Demethylation)
The primary metabolic transformations for barbiturates like 1,5-Dimethyl-5-isopropylbarbituric acid are anticipated to involve oxidation of the substituents at the C-5 position and N-demethylation. nih.govannualreviews.org
N-Demethylation: The presence of a methyl group on one of the nitrogen atoms of the barbiturate (B1230296) ring makes N-demethylation a probable metabolic pathway. annualreviews.org This reaction involves the enzymatic removal of the methyl group, leading to the formation of a primary metabolite. The enzyme systems responsible for this are located in the liver's microsomal fraction and require NADPH and oxygen to function. annualreviews.org The products of this reaction are the demethylated analog and formaldehyde. annualreviews.org For instance, the N-demethylation of several N-methyl derivatives of barbituric acid has been studied, confirming this metabolic route. annualreviews.org
Oxidation of the Isopropyl Group: The isopropyl group at the C-5 position is a likely site for oxidative metabolism. This can occur through hydroxylation, where a hydroxyl group (-OH) is introduced into the isopropyl moiety. This process increases the water solubility of the compound, aiding in its eventual elimination. patsnap.com Further oxidation could lead to the formation of carboxylic acid derivatives. nih.gov
Oxidation of the C-5 Methyl Group: The methyl group also at the C-5 position can undergo hydroxylation to form a hydroxymethyl derivative.
Enzymatic Pathways Involved in Biotransformation
The biotransformation of barbiturates is predominantly mediated by the cytochrome P450 (CYP) enzyme system located in the liver. nih.govpatsnap.com
Cytochrome P450 Isoforms: Various isoforms of the CYP450 family are responsible for metabolizing barbiturates. For example, CYP2C19 and CYP2B6 are involved in the metabolism of hexobarbital. patsnap.com It is plausible that similar isoforms are involved in the metabolism of this compound. These enzymes catalyze oxidative reactions, including the N-demethylation and hydroxylation of the alkyl side chains. patsnap.comannualreviews.org The activity of these enzymes can be influenced by repeated administration of barbiturates, which can lead to enzyme induction and an increased rate of metabolism. nih.govannualreviews.org
The general scheme for the enzymatic metabolism of a barbiturate can be summarized as follows:
| Step | Reaction Type | Enzyme System | Potential Outcome for this compound |
| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 | Introduction of hydroxyl groups on the isopropyl and/or methyl substituents at C-5. |
| Oxidation (N-Demethylation) | Cytochrome P450 | Removal of the N-methyl group to form 1-H-5-methyl-5-isopropylbarbituric acid. | |
| Phase II | Conjugation | Glucuronyltransferases | Formation of glucuronide conjugates of the hydroxylated metabolites, further increasing water solubility for excretion. |
Characterization of Metabolites and their Subsequent Fates
Following the primary metabolic transformations, the resulting metabolites are typically more polar and water-soluble than the parent compound, which facilitates their renal excretion. patsnap.com
Primary Metabolites: The initial products of N-demethylation and side-chain oxidation are considered primary metabolites. For this compound, these would include 1-H-5-methyl-5-isopropylbarbituric acid, and various hydroxylated derivatives of the parent compound.
Secondary Metabolites and Conjugates: The hydroxylated primary metabolites can undergo further biotransformation. A common subsequent pathway is conjugation with glucuronic acid, a Phase II metabolic reaction. This process attaches a glucuronide moiety to the hydroxyl group, significantly increasing the metabolite's water solubility and facilitating its elimination in the urine.
The subsequent fate of these metabolites is primarily excretion via the kidneys. nih.gov The increased polarity of the metabolites prevents their reabsorption in the renal tubules, leading to their efficient removal from the body.
Influence of Structural Modifications on Metabolic Stability and Rate
The structural features of a barbiturate molecule significantly influence its metabolic stability and rate of biotransformation. nih.gov
Substituents at C-5: The nature of the alkyl or aryl groups at the C-5 position is a primary determinant of the metabolic rate. mdpi.com Generally, more complex or larger alkyl groups can be more susceptible to oxidative metabolism. The presence of both a methyl and an isopropyl group in this compound provides two potential sites for oxidative attack. The branching of the isopropyl group may also influence the rate of metabolism.
The relationship between the structure and the metabolic rate can be summarized in the following table:
| Structural Feature | Influence on Metabolism |
| Size and complexity of C-5 alkyl groups | Larger and more complex groups may lead to a faster rate of oxidative metabolism. nih.gov |
| Branching of C-5 alkyl chains | Branching can affect the rate of hydroxylation. |
| N-methylation | Provides an additional pathway for metabolism (N-demethylation), potentially increasing the overall metabolic rate. annualreviews.org |
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable tools in the structural analysis of organic molecules like 1,5-Dimethyl-5-isopropylbarbituric acid. By examining the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H-NMR) and carbon (¹³C-NMR). hyphadiscovery.com The analysis of NMR spectra allows for the definitive assignment of the molecular skeleton and the relative orientation of its constituent parts. nih.gov
For this compound, the expected NMR signals can be predicted based on its structure.
¹H-NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of hydrogen atoms in the molecule. The isopropyl group would exhibit a characteristic pattern: a doublet for the two equivalent methyl groups and a septet for the single methine proton due to spin-spin coupling. The methyl group at the C5 position would appear as a singlet. The N-methyl group would also produce a singlet, typically at a different chemical shift. The N-H proton of the barbiturate (B1230296) ring would appear as a broad singlet, the position of which can be sensitive to solvent and concentration.
¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. nih.gov For this compound, distinct signals would be expected for the carbonyl carbons of the barbiturate ring, the quaternary C5 carbon, the carbons of the isopropyl group (both methyl and methine), the C5-methyl carbon, and the N-methyl carbon. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Note: These are predicted values and actual experimental values may vary.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isopropyl -CH(CH₃)₂ | ~2.5 (septet) | ~30-35 |
| Isopropyl -CH(CH₃)₂ | ~1.0 (doublet) | ~15-20 |
| C5-CH₃ | ~1.5 (singlet) | ~20-25 |
| N-CH₃ | ~3.2 (singlet) | ~25-30 |
| N-H | ~8-11 (broad singlet) | N/A |
| C5 | N/A | ~55-65 |
| C4/C6 (C=O) | N/A | ~170-175 |
| C2 (C=O) | N/A | ~150-155 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
Prominent peaks would include strong absorptions in the carbonyl (C=O) stretching region, typically between 1650 and 1750 cm⁻¹, which may appear as multiple bands due to the different carbonyl environments in the barbiturate ring. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration. C-H stretching vibrations from the alkyl (isopropyl and methyl) groups would be observed around 2850-3000 cm⁻¹. chemmethod.com
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3100 - 3300 | Stretching |
| C-H (Alkyl) | 2850 - 3000 | Stretching |
| C=O (Amide/Ureide) | 1650 - 1750 | Stretching |
| C-N | 1000 - 1350 | Stretching |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the barbiturate ring system. Barbiturates are known to exhibit characteristic UV absorption spectra that are highly dependent on the pH of the solution. nih.govoup.com This pH-dependent shift is due to the tautomeric forms (keto-enol) that the barbiturate ring can adopt upon ionization.
Typically, in an alkaline solution (e.g., pH 13), the barbiturate ring will be ionized, leading to a strong absorbance maximum around 240-260 nm. shodex.com As the pH is lowered to around 10, a shift in the absorption maximum is often observed. In acidic solution (e.g., pH < 2), the molecule is un-ionized, and the spectrum may differ significantly, often showing a maximum at a shorter wavelength or only end absorption. libretexts.org This differential absorption at various pH values is a key feature used for the identification and quantification of barbiturates. nih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the confirmation of molecular weight and the elucidation of the elemental composition of a compound. ijpras.com
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like pharmaceuticals without causing significant fragmentation. eurekaselect.com In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
For this compound (molecular formula C₉H₁₄N₂O₃, monoisotopic mass ~198.10 Da), ESI-MS analysis would be expected to produce a prominent ion at an m/z corresponding to the protonated molecule [C₉H₁₅N₂O₃]⁺ in positive mode or the deprotonated molecule [C₉H₁₃N₂O₃]⁻ in negative mode. Adducts with solvent ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. uni.lu High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov
Table 3: Predicted ESI-MS Adducts for this compound Data predicted by computational tools. uni.lu
| Adduct Ion | Predicted m/z | Ionization Mode |
|---|---|---|
| [M+H]⁺ | 199.10773 | Positive |
| [M+Na]⁺ | 221.08967 | Positive |
| [M+NH₄]⁺ | 216.13427 | Positive |
| [M-H]⁻ | 197.09317 | Negative |
Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry that involves multiple stages of mass analysis. longdom.org It is an indispensable tool for structural elucidation and for identifying metabolites of a drug compound in complex biological matrices. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the parent drug) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. nih.gov
The fragmentation pattern obtained is characteristic of the molecule's structure and can be used to confirm its identity. For metabolite profiling, MS/MS is used to screen for related compounds that exhibit characteristic fragmentation pathways. youtube.com For this compound, expected fragmentation pathways could include the loss of the isopropyl group, cleavage of the barbiturate ring, and losses of small neutral molecules like CO or HNCO. By identifying these characteristic fragmentation patterns, researchers can trace the metabolic fate of the parent compound in biological systems.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is an indispensable, non-destructive technique for elucidating the solid-state structure of crystalline materials. By analyzing the pattern of scattered X-rays that pass through a crystal, detailed information about the three-dimensional arrangement of atoms and molecules can be obtained. This is fundamental for understanding the physical and chemical properties of a compound like this compound.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and stereochemistry of a crystalline compound. nih.gov The technique requires a high-quality single crystal, which can be grown from various solvents through methods like slow evaporation or vapor diffusion. researchgate.net
For this compound, an SCXRD analysis would provide the exact coordinates of each atom in the crystal lattice. This information allows for the unambiguous confirmation of its molecular connectivity and reveals details about its conformation and intermolecular interactions, such as hydrogen bonding. Although specific experimental crystal structure data for this compound is not publicly available in crystallographic databases, studies on closely related N-monosubstituted barbiturates show they often form hydrogen-bonded dimers or helical chains in the solid state. nih.govresearchgate.net An analysis of this compound would be expected to reveal similar packing motifs.
The data obtained from an SCXRD experiment is typically presented in a crystallographic information file (CIF) and summarized in tables. Below is an illustrative table of the type of parameters that would be determined.
Table 1: Representative Crystallographic Data Parameters for a Barbiturate Compound. This table is illustrative and does not represent experimental data for this compound.
Calorimetry for Thermochemical Measurements
Calorimetry is a set of techniques used to measure the heat changes associated with chemical reactions or physical transitions. nih.gov Techniques like Differential Scanning Calorimetry (DSC) are particularly valuable in pharmaceutical research for determining the thermal properties of a compound. nih.gov DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
For this compound, DSC would be used to determine key thermochemical properties such as its melting point, enthalpy of fusion, and to identify any phase transitions that occur upon heating. This information is vital for understanding the compound's physical stability and for developing formulations. While specific experimental data for this compound is not available in the searched literature, the NIST Chemistry WebBook is a common resource for such thermochemical data. nist.gov
Table 3: Representative Thermal Properties Measurable by DSC. This table is illustrative and does not represent experimental data for this compound.
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. researchgate.net For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. ijsra.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally sensitive compounds. For barbiturates, reversed-phase HPLC is frequently used, typically with an octadecyl-silica (C18) column. unodc.orgkosfaj.org The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is often achieved using a UV detector, as the barbiturate ring system absorbs UV light. nih.gov
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Barbiturates often require a derivatization step, such as methylation, to increase their volatility and improve their chromatographic peak shape, preventing tailing. nih.govrsc.org Following separation on a capillary column, detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced specificity and identification. rsc.orgnih.gov
Method development for either HPLC or GC would involve optimizing parameters such as the column type, mobile phase composition (for HPLC) or temperature program (for GC), flow rate, and detector settings to achieve a robust and reliable separation.
Table 4: Typical Starting Parameters for Chromatographic Analysis of Barbiturates. This table provides illustrative starting conditions for method development for this compound, based on general methods for related compounds.
Preclinical Pharmacodynamic Research Modalities
In Vitro Pharmacodynamic Models for Mechanistic Insight
In vitro pharmacodynamic models are fundamental for elucidating the molecular mechanisms by which a compound exerts its effects. For barbiturates such as Iprobarbital, these studies primarily focus on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.
Electrophysiological techniques, such as whole-cell voltage-clamp and single-channel recordings in cultured neurons (e.g., rat hippocampal neurons) or Xenopus oocytes expressing specific GABA-A receptor subunit combinations, are employed to characterize the modulatory effects of these compounds. nih.gov Barbiturates are known to enhance the function of GABA-A receptors by increasing the duration of chloride channel openings induced by GABA. nih.gov At higher concentrations, they can also directly activate the receptor, acting as GABA-mimetics. nih.gov
Studies on related barbiturates like pentobarbital (B6593769) and phenobarbital (B1680315) provide insight into the likely in vitro pharmacodynamic profile of Iprobarbital. These studies have demonstrated concentration-dependent potentiation of GABA-induced currents and direct activation of the GABA-A receptor. The potency and efficacy of these effects can be quantified by determining parameters such as the EC50 (half-maximal effective concentration). nih.gov
| Compound | Assay | Parameter | Value | Reference |
|---|---|---|---|---|
| Pentobarbital | Whole-cell recordings (rat hippocampal neurons) | EC50 for GABA potentiation | 94 µM | nih.gov |
| Pentobarbital | Whole-cell recordings (rat hippocampal neurons) | EC50 for direct activation | 0.33 mM | nih.gov |
| Phenobarbital | Whole-cell recordings (rat hippocampal neurons) | EC50 for GABA potentiation | 0.89 mM | nih.gov |
| Phenobarbital | Whole-cell recordings (rat hippocampal neurons) | EC50 for direct activation | 3.0 mM | nih.gov |
In Vivo Preclinical Models for Exposure-Response Relationships
In vivo preclinical models are critical for establishing the relationship between the exposure to a compound and its pharmacological effect in a living organism. For a sedative-hypnotic agent like Iprobarbital, these studies typically involve rodent models to assess endpoints such as sedation, hypnosis (loss of righting reflex), and anticonvulsant activity.
The dose-response relationship is a cornerstone of these investigations, where varying doses of the compound are administered to animals, and the intensity or frequency of the pharmacological effect is measured. For instance, the hypnotic effect can be quantified by measuring the latency to the loss of the righting reflex and the duration of sleep time. Sedative effects can be assessed by observing changes in locomotor activity.
| Compound | Animal Model | Endpoint | Dose Range | Observed Effect | Reference |
|---|---|---|---|---|---|
| Barbital (B3395916) | Rat | Conditioned Place Preference | 2.7 - 72 mg/kg (i.p.) | Significant CPP at 8 and 24 mg/kg | researchgate.net |
| Phenobarbital | Rat | Hyperalgesia (Tail-flick test) | 5 - 20 mg/kg (i.p.) | Dose-dependent reduction in latency | scielo.br |
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings
Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates data on drug concentration over time (pharmacokinetics) with the time course of the pharmacological effect (pharmacodynamics). This approach provides a more comprehensive understanding of the exposure-response relationship than can be obtained from dose-response data alone. nih.gov
For central nervous system active drugs like Iprobarbital, electroencephalography (EEG) can serve as a valuable pharmacodynamic endpoint. Changes in EEG patterns, such as shifts in frequency bands or the appearance of specific waveforms, can be quantitatively correlated with drug concentrations in plasma or, ideally, in the brain.
A study on the related barbiturate (B1230296) heptabarbital (B1195907) in rats illustrates this approach. In this study, the concentration of heptabarbital in arterial blood was correlated with changes in EEG parameters. A sigmoidal Emax model was used to describe the monophasic concentration-effect relationship for certain EEG frequency ranges. For other frequency ranges that exhibited a biphasic response (an initial increase followed by a decrease in activity), more complex models involving two effect compartments were necessary to characterize the relationship. nih.gov
| Compound | Animal Model | PD Endpoint | PK/PD Model Parameter | Value | Reference |
|---|---|---|---|---|---|
| Heptabarbital | Wistar Rat | EEG (TNW in 2.5-30 Hz range) | EC50 | 78 +/- 7 mg/L | nih.gov |
| Heptabarbital | Wistar Rat | EEG (TNW in 2.5-30 Hz range) | Emax | 11.4 +/- 1.7 waves/sec | nih.gov |
| Heptabarbital | Wistar Rat | EEG (TNW in 2.5-30 Hz range) | Hill Coefficient (n) | 5.0 +/- 1.5 | nih.gov |
Exploration of Pharmacodynamic Drivers (e.g., AUC, Cmax) in Preclinical Studies
Identifying the key pharmacokinetic parameters that drive the pharmacodynamic response is a crucial step in optimizing dosing regimens. The two most commonly considered drivers are the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), which represents the total drug exposure.
For some drugs, the intensity of the effect is primarily related to Cmax, suggesting that a high peak concentration is necessary to elicit the desired response. For others, the effect is more closely correlated with AUC, indicating that the total exposure over time is more important.
Preclinical studies designed to differentiate between Cmax and AUC as the primary pharmacodynamic driver often involve administering the same total daily dose in different regimens (e.g., a single large dose versus multiple smaller doses). By observing the resulting pharmacodynamic effects in relation to the different pharmacokinetic profiles, the key driver can be identified. While specific studies exploring the pharmacodynamic drivers for Iprobarbital were not identified, this is a standard and important aspect of preclinical drug development.
Studies on the Integrated Effect of Physiologic Conditions (e.g., Temperature) on Pharmacodynamics
Physiological conditions can significantly influence both the pharmacokinetics and pharmacodynamics of a drug. Body temperature is a particularly relevant factor for central nervous system depressants, as these compounds can affect thermoregulation, and in turn, be affected by changes in body temperature.
Barbiturates have been shown to induce hypothermia in preclinical animal models. This effect is thought to be due to a combination of central effects on thermoregulatory centers and peripheral vasodilation. The development of tolerance to the hypnotic effects of barbiturates can also be associated with tolerance to their hypothermic effects.
Conversely, changes in body temperature can alter the pharmacodynamic response to a drug. Hypothermia can reduce metabolic clearance, leading to higher and more prolonged drug exposure. nih.govuu.nl It can also potentially alter the sensitivity of the target receptor. Studies in mice have shown that hypothermia can significantly increase the survival time in response to hypoxia, and this effect can be further modulated by the administration of barbiturates like pentobarbital. nih.gov Understanding these interactions is crucial for interpreting preclinical data and for predicting the effects of the drug in clinical settings where temperature variations may occur.
Future Horizons in Barbiturate Research: A Focus on 1,5-Dimethyl-5-isopropylbarbituric Acid
The landscape of barbiturate research is undergoing a significant transformation. While the classical applications of these compounds as sedatives, hypnotics, and anticonvulsants are well-established, emerging research is paving the way for novel derivatives with highly specific actions and improved therapeutic profiles. This article explores the future directions and burgeoning research avenues centered around the chemical compound this compound, a representative of the next generation of barbiturate-based therapeutics.
Q & A
Q. Methodological Notes
- Citations : All answers reference peer-reviewed studies or standardized protocols from the provided evidence.
- Categorization : Basic questions focus on foundational techniques; advanced questions address complex analysis and mechanistic challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
